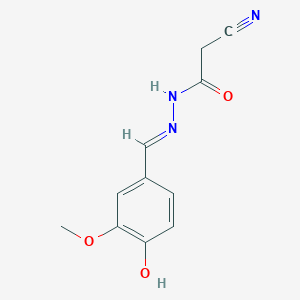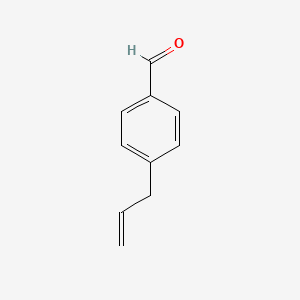
4-烯丙基苯甲醛
描述
4-Allylbenzaldehyde, also known as 4-prop-2-enylbenzaldehyde, is a chemical compound with the molecular formula C10H10O . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is used in laboratory chemicals and in the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 4-Allylbenzaldehyde consists of an allyl group (prop-2-en-1-yl) attached to the 4-position of a benzaldehyde .科学研究应用
Photocatalytic Reactions
4-Allylbenzaldehyde has been used in photocatalytic reactions, specifically in a version of the Barbier type reaction. This process involves generating allylic alcohols from allyl or benzyl bromides and aromatic aldehydes or ketones under visible light irradiation at room temperature .
Chemoselective Synthesis
This compound is utilized in chemoselective synthesis, such as the controlled benzylation and allylation of 4-nitrobenzaldehyde. Different catalysts are used to achieve high yields in aqueous media, demonstrating its versatility in organic synthesis.
Light-Harvesting Antennae
In the field of materials science, 4-Allylbenzaldehyde has been functionalized with porphyrin chromophores to create light-harvesting antennae based on photoactive silicon nanocrystals. This application is significant for the development of advanced photovoltaic devices.
Nickel(0)-Catalyzed Coupling Reactions
It is also involved in nickel(0)-catalyzed coupling reactions of carbonyls and alkenes, which is an effective method for the formation of carbon–carbon bonds. This has implications for the synthesis of complex organic molecules, such as benzocycloalkanol .
安全和危害
4-Allylbenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also be harmful if inhaled (Category 4) and may damage fertility or the unborn child (Category 1B). It is toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .
作用机制
Target of Action
It’s known that volatile chemicals generally influence insect behavior through their sense of smell . More research is needed to identify the specific molecular targets of 4-Allylbenzaldehyde.
Mode of Action
It’s known to be used in photocatalytic reactions, specifically in a version of the Barbier type reaction. This process involves generating allylic alcohols from allyl or benzyl bromides and aromatic aldehydes or ketones under visible light irradiation at room temperature
Biochemical Pathways
It’s used in chemoselective synthesis, such as the controlled benzylation and allylation of 4-nitrobenzaldehyde. Different catalysts are used to achieve high yields in aqueous media, demonstrating its versatility in organic synthesis. More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was 5.33%; however, after intragastric administration in rats, fecal and urinary excretion of the compound accounted for 0.02% and 0.01% of the dosage, respectively . It was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . These findings may provide some insights into the ADME properties of 4-Allylbenzaldehyde, but direct studies on 4-Allylbenzaldehyde are needed.
Result of Action
It’s known to be used in the synthesis of substances. In the field of materials science, 4-Allylbenzaldehyde has been functionalized with porphyrin chromophores to create light-harvesting antennae based on photoactive silicon nanocrystals. This application is significant for the development of advanced photovoltaic devices.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Allylbenzaldehyde. It’s known that 4-Allylbenzaldehyde is classified as a flammable liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if inhaled and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
4-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGCBZCEGCNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535056 | |
| Record name | 4-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylbenzaldehyde | |
CAS RN |
77785-94-5 | |
| Record name | 4-(Prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-en-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


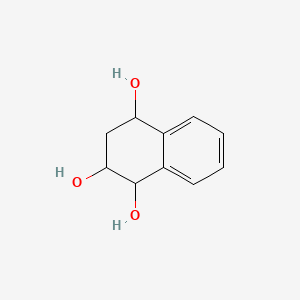
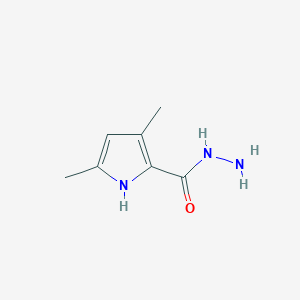
![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)
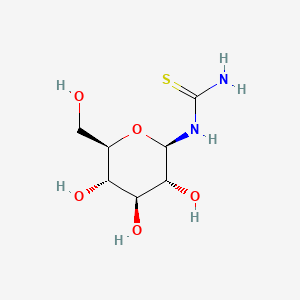


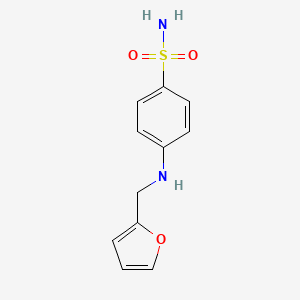


![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)
![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)

